Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-amino-4-(dimethylamino)butanoate

Lipophilicity Drug-likeness ADME Optimization

Methyl 2-amino-4-(dimethylamino)butanoate (CAS 1404772-13-9; molecular formula C₇H₁₆N₂O₂; MW 160.21 g/mol) is a synthetic, non-proteinogenic amino acid methyl ester derivative bearing a primary amine at C2 and a tertiary dimethylamino group at C4. The compound is commercially supplied as a racemic mixture at ≥97% purity, with the (S)-enantiomer (CAS 794486-86-5) and (R)-enantiomer (CAS 2350128-52-6) also available separately for stereoselective applications.

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
Cat. No. B13618180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-(dimethylamino)butanoate
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCN(C)CCC(C(=O)OC)N
InChIInChI=1S/C7H16N2O2/c1-9(2)5-4-6(8)7(10)11-3/h6H,4-5,8H2,1-3H3
InChIKeyXOHHWGBRDXCSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-4-(dimethylamino)butanoate – Procurement-Ready Building Block Profile


Methyl 2-amino-4-(dimethylamino)butanoate (CAS 1404772-13-9; molecular formula C₇H₁₆N₂O₂; MW 160.21 g/mol) is a synthetic, non-proteinogenic amino acid methyl ester derivative bearing a primary amine at C2 and a tertiary dimethylamino group at C4 . The compound is commercially supplied as a racemic mixture at ≥97% purity, with the (S)-enantiomer (CAS 794486-86-5) and (R)-enantiomer (CAS 2350128-52-6) also available separately for stereoselective applications . Its dual-amine architecture confers a computed XLogP3 of −0.4, four hydrogen-bond acceptor sites, one hydrogen-bond donor, and a predicted boiling point of 215.0 ± 25.0 °C, placing it in a distinct physicochemical space relative to structurally simplified analogs .

Why Methyl 4-(Dimethylamino)butanoate or GABA Methyl Ester Cannot Replace Methyl 2-Amino-4-(dimethylamino)butanoate in Research Protocols


The presence of the free primary α-amino group at C2 fundamentally distinguishes methyl 2-amino-4-(dimethylamino)butanoate from its closest structural analogs. Methyl 4-(dimethylamino)butanoate (CAS 22041-22-1) lacks this α-amine entirely, forfeiting one hydrogen-bond donor, one acceptor site, a full chiral center, and an entire orthogonal derivatization handle . GABA methyl ester (methyl 4-aminobutanoate) carries a primary amine at C4 rather than a dimethylamino group, altering both basicity (pKa of tertiary vs. primary amine) and steric environment at the distal nitrogen . These structural deletions are not incremental—they eliminate the capacity for enantioselective synthesis, reduce aqueous solubility through a logP shift of approximately 1.2 units, and remove the dual-amine reactivity that enables sequential protecting group strategies . Generic substitution therefore risks failed reaction sequences, altered pharmacokinetic profiles in prodrug designs, and irreproducible biological outcomes.

Methyl 2-Amino-4-(dimethylamino)butanoate – Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Shift: ΔXLogP ≈ −1.2 Units vs. Methyl 4-(Dimethylamino)butanoate Drives ~16-Fold Increase in Hydrophilicity

Methyl 2-amino-4-(dimethylamino)butanoate exhibits a computed XLogP3 of −0.4 , compared with an XLogP of 0.8 for its closest des-amino analog, methyl 4-(dimethylamino)butanoate (CAS 22041-22-1) . The ΔXLogP of approximately −1.2 log units corresponds to a roughly 16-fold greater preference for the aqueous phase, driven by the introduction of the primary α-amino group at C2, which simultaneously adds one hydrogen-bond donor and one hydrogen-bond acceptor to the molecular framework .

Lipophilicity Drug-likeness ADME Optimization

Hydrogen-Bond Capacity Advantage: +1 Donor and +1 Acceptor Site Over the Des-Amino Analog

The target compound possesses 1 hydrogen-bond donor (primary α-NH₂) and 4 hydrogen-bond acceptor sites (ester carbonyl, ester ether, tertiary amine, primary amine nitrogen) . In contrast, methyl 4-(dimethylamino)butanoate has 0 hydrogen-bond donors and only 3 hydrogen-bond acceptors . The additional donor–acceptor pair arises directly from the C2 primary amine and enables directional intermolecular interactions that are structurally impossible for the comparator. In the solid state, the related dihydrochloride salt of 2-amino-4-(dimethylamino)butanoic acid has been characterized by X-ray crystallography, revealing a monoclinic crystal system stabilized by extensive hydrogen-bonding networks involving both the α-ammonium and the dimethylammonium groups [1].

Molecular Recognition Crystal Engineering Supramolecular Chemistry

Chiral Center at C2 Enables Enantioselective Synthesis – A Capability Absent in Achiral Analogs

Methyl 2-amino-4-(dimethylamino)butanoate contains a single stereogenic center at the C2 carbon bearing the primary amine, existing as a racemate (CAS 1404772-13-9) that can be resolved or synthesized enantioselectively to yield the (S)-enantiomer (CAS 794486-86-5) or (R)-enantiomer (CAS 2350128-52-6) . The (S)-enantiomer has been specifically cited as a pharmaceutical intermediate for potential antidepressant development . By contrast, methyl 4-(dimethylamino)butanoate (CAS 22041-22-1) and 4-(dimethylamino)butanoic acid (CAS 693-11-8) are fully achiral molecules with no stereogenic center, offering no opportunity for enantioselective derivatization .

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

Orthogonal Tri-Functional Reactivity: Primary Amine, Tertiary Amine, and Methyl Ester Enable Sequential Derivatization

The target compound integrates three chemically distinct, differentially reactive functional groups within a four-carbon backbone: (i) a nucleophilic primary α-amine (pKa ~9–10), (ii) a basic tertiary dimethylamino group (pKa ~9–10) capable of quaternization or N-oxide formation, and (iii) a methyl ester susceptible to hydrolysis, aminolysis, or reduction . The closest analog, methyl 4-(dimethylamino)butanoate, contains only two functional groups (tertiary amine + ester) with no primary amine handle, precluding orthogonal protection strategies such as sequential Cbz/Fmoc protection followed by ester hydrolysis and tertiary amine alkylation . The parent amino acid, 2-amino-4-(dimethylamino)butanoic acid, has been characterized as a non-proteinogenic amino acid building block in solution-phase peptide synthesis, further validating the scaffold's synthetic utility .

Orthogonal Protection Building Block Versatility Parallel Synthesis

Predicted Boiling Point and Thermal Stability Differentiation vs. Des-Amino Ester Analog

Methyl 2-amino-4-(dimethylamino)butanoate has a predicted boiling point of 215.0 ± 25.0 °C at atmospheric pressure, with a predicted density of 1.008 ± 0.06 g/cm³ . The introduction of the primary α-amino group increases both molecular weight (160.21 vs. 145.20 g/mol) and intermolecular hydrogen-bonding capacity relative to methyl 4-(dimethylamino)butanoate, which lacks both the additional mass and the H-bond donor . These computed differences have practical implications for purification by fractional distillation and for assessing thermal stability during reactions conducted at elevated temperatures.

Thermal Properties Distillation Purification Process Chemistry

Class-Level Pharmacological Relevance: 2-Amino-4-(dimethylamino)butanoate Scaffold in GABAergic and Polyamine Pathway Modulation

Derivatives of the 2-amino-4-(dimethylamino)butanoate scaffold have been evaluated as inhibitors of gamma-aminobutyrate aminotransferase (GABA-AT) from porcine brain, with related compounds in the series showing Ki values in the low micromolar to sub-millimolar range [1]. Compounds within this structural class have also been implicated in polyamine biosynthesis inhibition via modulation of ornithine decarboxylase and S-adenosylmethionine decarboxylase pathways [2]. Separately, 4-dimethylaminobutyric acid derivatives have been patented as carnitine palmitoyl transferase (CPT2) inhibitors for cardiovascular and metabolic disease applications [3]. While direct activity data for methyl 2-amino-4-(dimethylamino)butanoate itself against these targets are not yet published in primary literature, the scaffold's dual-amine pharmacophore is a recognized privileged motif in these therapeutic areas, distinguishing it from analogs lacking the 2-amino substituent.

Neuropharmacology GABA Aminotransferase Polyamine Biosynthesis

Methyl 2-Amino-4-(dimethylamino)butanoate – Optimal Procurement Scenarios Based on Differentiated Evidence


Enantioselective Pharmaceutical Intermediate Synthesis

When a synthetic route toward chiral drug candidates (e.g., potential antidepressants or CNS-active agents) requires a building block with a defined stereocenter and both primary and tertiary amine functionality, methyl 2-amino-4-(dimethylamino)butanoate—available as the racemate or as the (S)- or (R)-enantiomer—is the only compound in its analog space that satisfies these requirements simultaneously. The des-amino analog methyl 4-(dimethylamino)butanoate is achiral and cannot support enantioselective synthesis .

Orthogonal Derivatization for Parallel Library Synthesis

In medicinal chemistry programs requiring sequential, chemoselective derivatization of three distinct functional groups within a single scaffold, the primary amine, tertiary amine, and methyl ester of the target compound offer a tri-orthogonal reaction manifold. This enables, for example, Fmoc protection of the α-amine, simultaneous ester hydrolysis to the free acid, and quaternization or alkylation of the dimethylamino group—a synthetic sequence infeasible with the two-functional-group comparators .

Hydrophilicity-Tuned Prodrug or Conjugate Design

For research projects requiring a significantly more hydrophilic scaffold than typical dimethylamino esters—such as aqueous-compatible bioconjugation or renal-clearance-optimized prodrug design—the target compound's XLogP3 of −0.4 (vs. +0.8 for the des-amino analog) provides a built-in hydrophilicity advantage of roughly 16-fold. This difference can eliminate the need for additional solubilizing group installation, streamlining synthetic routes .

GABAergic or Polyamine Pathway Tool Compound Development

When designing tool compounds or probe molecules targeting GABA aminotransferase, polyamine biosynthetic enzymes (ODC, SAMD), or carnitine palmitoyl transferase, the 2-amino-4-(dimethylamino)butanoate scaffold provides the dual-amine pharmacophore implicated in target recognition. The simpler methyl 4-(dimethylamino)butanoate, lacking the primary amine, cannot engage binding pockets that require a primary ammonium cation for ionic or hydrogen-bond interactions with key active-site residues [1].

Quote Request

Request a Quote for Methyl 2-amino-4-(dimethylamino)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.